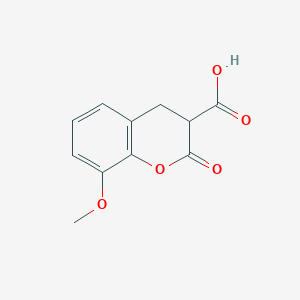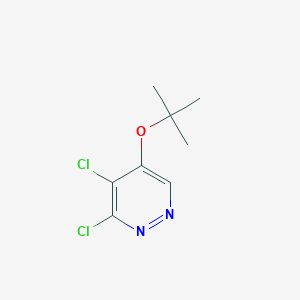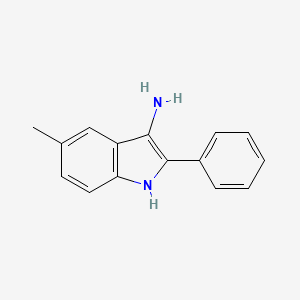
6-Isopropoxy-5-nitro-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Isopropoxy-5-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the nitro group and the isopropoxy substituent in this compound makes it an interesting subject for chemical and pharmacological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropoxy-5-nitro-1H-indazole can be achieved through various synthetic routes. One common method involves the nitration of 6-isopropoxy-1H-indazole. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the indazole ring.
Another approach involves the cyclization of appropriate precursors. For example, the reaction of 2-nitrobenzaldehyde with isopropoxyamine followed by cyclization can yield this compound. This method may require the use of catalysts and specific reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and cost-effectiveness of the production process.
化学反応の分析
反応の種類
6-イソプロポキシ-5-ニトロ-1H-インダゾールは、以下を含むさまざまな化学反応を受けることができます。
還元: ニトロ基は、触媒(例:炭素担持パラジウム)の存在下での水素ガスや、塩化スズ(II)などの化学還元剤などの還元剤を使用して、アミノ基に還元できます。
置換: イソプロポキシ基は、求核置換反応によって他の官能基に置換できます。これらの反応の一般的な試薬には、ハロアルカンと強塩基が含まれます。
酸化: この化合物は、特にイソプロポキシ基で酸化反応を起こし、対応するアルデヒドまたはカルボン酸を形成できます。
一般的な試薬と条件
還元: 水素ガス、炭素担持パラジウム、塩化スズ(II)。
置換: ハロアルカン、強塩基(例:水素化ナトリウム)。
酸化: 過マンガン酸カリウム、三酸化クロム。
形成される主要な生成物
還元: 6-イソプロポキシ-5-アミノ-1H-インダゾール。
置換: さまざまな置換されたインダゾール誘導体。
酸化: 対応するアルデヒドまたはカルボン酸。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として。
生物学: 抗菌活性や抗がん活性など、その潜在的な生物活性について調査されています。
医学: 特に、特定の生物学的経路を標的とする新薬の開発において、その潜在的な治療用途が検討されています。
産業: 独自の特性を持つ特殊化学品や材料の開発に使用されます。
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the development of specialty chemicals and materials with unique properties.
作用機序
6-イソプロポキシ-5-ニトロ-1H-インダゾールの作用機序は、その特定の生物学的標的に依存します。例えば、化合物が抗がん活性を示す場合、がん細胞増殖に関与する特定の酵素またはシグナル伝達経路を阻害することによって作用する可能性があります。ニトロ基は、細胞成分と相互作用して細胞毒性効果を引き起こす可能性のある反応性中間体を形成するために、生体内還元を受けられます。
6. 類似の化合物との比較
6-イソプロポキシ-5-ニトロ-1H-インダゾールは、以下のインダゾール誘導体と比較することができます。
5-ニトロ-1H-インダゾール: イソプロポキシ基がなく、生物活性と化学反応性が異なる可能性があります。
6-メトキシ-5-ニトロ-1H-インダゾール: イソプロポキシ基の代わりにメトキシ基を含んでおり、その溶解性と生物学的標的との相互作用に影響を与える可能性があります。
6-イソプロポキシ-1H-インダゾール: ニトロ基がなく、その化学反応性と生物学的特性に影響を与える可能性があります。
6-イソプロポキシ-5-ニトロ-1H-インダゾールにイソプロポキシ基とニトロ基の両方が存在することで、この化合物はユニークなものとなり、同様の化合物と比較して、その用途においてより汎用性の高いものになる可能性があります。
類似化合物との比較
6-Isopropoxy-5-nitro-1H-indazole can be compared with other indazole derivatives, such as:
5-Nitro-1H-indazole: Lacks the isopropoxy group, which may result in different biological activities and chemical reactivity.
6-Methoxy-5-nitro-1H-indazole: Contains a methoxy group instead of an isopropoxy group, which can influence its solubility and interaction with biological targets.
6-Isopropoxy-1H-indazole: Lacks the nitro group, which may affect its chemical reactivity and biological properties.
The presence of both the isopropoxy and nitro groups in this compound makes it unique and potentially more versatile in its applications compared to similar compounds.
特性
分子式 |
C10H11N3O3 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC名 |
5-nitro-6-propan-2-yloxy-1H-indazole |
InChI |
InChI=1S/C10H11N3O3/c1-6(2)16-10-4-8-7(5-11-12-8)3-9(10)13(14)15/h3-6H,1-2H3,(H,11,12) |
InChIキー |
MDLTVYZCSSUQJR-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C2C=NNC2=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11882185.png)
![Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate](/img/structure/B11882186.png)

![3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine](/img/structure/B11882212.png)
![Thieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B11882217.png)
![Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]-](/img/structure/B11882220.png)

